![molecular formula C12H9BrClNO B2932592 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine CAS No. 1478840-70-8](/img/structure/B2932592.png)
5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine is a chemical compound with the CAS Number: 1478840-70-8 . It has a molecular weight of 298.57 and is typically stored at room temperature . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine is 1S/C12H9BrClNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
5-Bromo-2-methoxypyridine has been used as a building block for the β-alanine moiety of an αvβ3 antagonist . It has also been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .It has a refractive index of n20/D 1.555 (lit.) and a density of 1.453 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Novel Heteroarylpyridine Derivatives Synthesis
Functionalized pyridylboronic acids, including derivatives similar to the structure of 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine, have been synthesized and utilized in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives. These compounds have potential applications in various fields, including material science and pharmaceuticals due to their unique chemical properties (Parry et al., 2002).
Antiviral Activity of Pyrimidine Derivatives
Derivatives of pyrimidine, structurally related to 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine, have been shown to possess antiviral activity. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Liquid Crystalline Compounds Synthesis
Research has explored the synthesis of pyridine-containing liquid crystalline compounds, which are 5-substituted 2-(4-alkylphenyl)pyridines. These compounds, related in structure to 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine, have applications in the development of liquid crystal displays and other electronic devices (Chia et al., 2001).
Polymer Chemistry Innovations
The synthesis of polythiophene derivatives bearing methoxy and pyridine groups, including structures akin to 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine, has been reported. These polymers, which form intramolecular hydrogen bonding, have potential uses in organic electronics and photovoltaics due to their unique optical properties (Takagi et al., 2017).
Magnetic Properties in Schiff Base Complexes
A study on symmetrical Schiff base Cu(II) complexes incorporating 5-bromo-2-hydroxyphenyl benzophenone-methoxy benzoyl hydrazone pyridine revealed interesting ferromagnetic and antiferromagnetic interactions. These findings may contribute to the development of magnetic materials and molecular magnets (Chang-zheng, 2011).
Safety and Hazards
This compound is considered hazardous and comes with several precautionary statements including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to handle it in accordance with good industrial hygiene and safety practice .
Wirkmechanismus
Target of Action
5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine is a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . The primary targets of this compound are therefore the αvβ3 receptors and the somatostatin sst 3 receptors. These receptors play crucial roles in various biological processes, including cell adhesion, angiogenesis, and regulation of secretion of growth hormones.
Mode of Action
It is known that the compound interacts with its targets (αvβ3 and sst 3 receptors) by binding to them, which can lead to changes in the receptor’s function and downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine are likely to be those involving the αvβ3 and sst 3 receptors. These pathways may include the regulation of cell adhesion and angiogenesis (for αvβ3 receptors) and the regulation of growth hormone secretion (for sst 3 receptors) .
Pharmacokinetics
Like other similar compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine’s action are likely to be related to its interaction with αvβ3 and sst 3 receptors. This could result in changes in cell adhesion, angiogenesis, and growth hormone secretion .
Eigenschaften
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPHFPQMDKWLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1-[4-(2-methylpropyl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2932509.png)
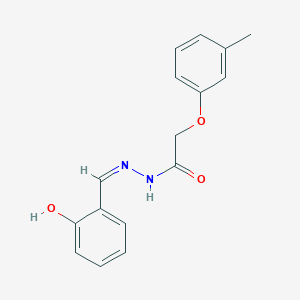
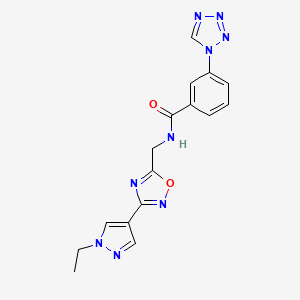
![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)
![(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2932518.png)
![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)
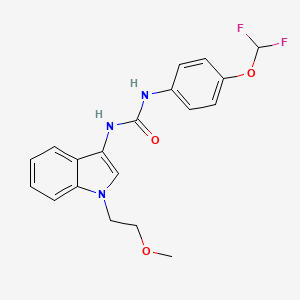
![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)
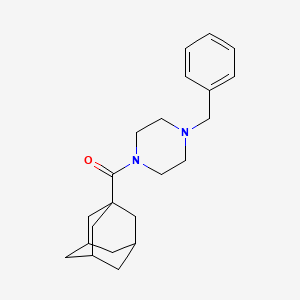
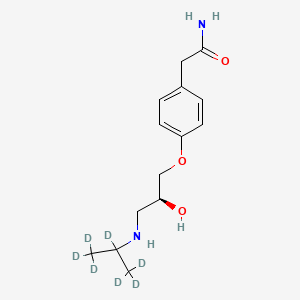
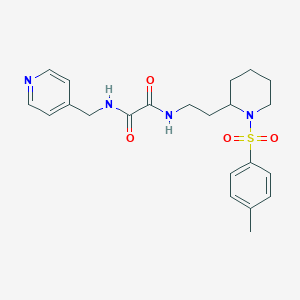
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)